molecular formula C13H22O2 B14371500 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one CAS No. 90122-41-1

3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one

Cat. No.: B14371500
CAS No.: 90122-41-1
M. Wt: 210.31 g/mol
InChI Key: PCHATDKQLSSTRS-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one is an organic compound with the molecular formula C13H22O2. It is also known by other names such as dihydro-3-oxo-β-ionol and 4-(2,6,6-trimethyl-3-oxo-cyclohex-1-en-1-yl)but-3-en-2-ol . This compound is characterized by its cyclohexenone structure with a hydroxybutyl side chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one can be achieved through several methods. One common synthetic route involves the controlled hydrogenation of isoPhorone, followed by oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions include carbonyl compounds and substituted derivatives .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

90122-41-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

3-hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one

InChI

InChI=1S/C13H22O2/c1-9-8-13(3,4)6-5-11(9)12(15)7-10(2)14/h8,10-11,14H,5-7H2,1-4H3

InChI Key

PCHATDKQLSSTRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCC1C(=O)CC(C)O)(C)C

Origin of Product

United States

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